molecular formula C20H23N3O5S B6560289 methyl 1-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate CAS No. 921792-03-2

methyl 1-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate

Cat. No.: B6560289
CAS No.: 921792-03-2
M. Wt: 417.5 g/mol
InChI Key: DDVDWQULZMZLPJ-UHFFFAOYSA-N
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Description

Methyl 1-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate is a useful research compound. Its molecular formula is C20H23N3O5S and its molecular weight is 417.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 417.13584202 g/mol and the complexity rating of the compound is 589. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 1-{2-[2-(4-methoxybenzamido)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxylate (referred to as Compound X hereafter) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of Compound X, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

Compound X features a piperidine core substituted with a methoxybenzamide and thiazole moiety. The structural complexity suggests multiple points of interaction with biological targets, which may contribute to its diverse pharmacological effects.

The biological activity of Compound X is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The thiazole and benzamide groups may enhance binding affinity, allowing for inhibition or modulation of target proteins.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Compound X. For instance, derivatives of thiazole compounds have been reported to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Compound X has also shown promise as an antimicrobial agent. Its structural components may facilitate interactions with bacterial cell membranes or inhibit essential bacterial enzymes. Preliminary in vitro studies indicate that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways makes it a candidate for treating inflammatory diseases. Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Study 1: Anticancer Efficacy

A study conducted by Chhajed et al. (2020) evaluated the cytotoxic effects of thiazole derivatives similar to Compound X against human cancer cell lines. The results demonstrated that these compounds induced apoptosis in a dose-dependent manner, with IC50 values indicating potent activity at low concentrations .

Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of Compound X was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) below 50 µg/mL, suggesting strong antimicrobial potential .

Data Summary

Biological Activity Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines

Properties

IUPAC Name

methyl 1-[2-[2-[(4-methoxybenzoyl)amino]-1,3-thiazol-4-yl]acetyl]piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-27-16-5-3-13(4-6-16)18(25)22-20-21-15(12-29-20)11-17(24)23-9-7-14(8-10-23)19(26)28-2/h3-6,12,14H,7-11H2,1-2H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVDWQULZMZLPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)N3CCC(CC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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